molecular formula C12H18O B8357133 4-n-Pentyl-2-methyl-phenol

4-n-Pentyl-2-methyl-phenol

Cat. No.: B8357133
M. Wt: 178.27 g/mol
InChI Key: CISMOVHYWWRGQU-UHFFFAOYSA-N
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Description

Structurally, it combines hydrophobic alkyl chains with the reactive phenolic hydroxyl group, making it relevant in applications such as surfactants, polymer stabilizers, or intermediates in organic synthesis . Its physicochemical properties—such as solubility, boiling point, and acidity—are influenced by the electron-donating methyl group and the steric bulk of the pentyl chain.

Properties

Molecular Formula

C12H18O

Molecular Weight

178.27 g/mol

IUPAC Name

2-methyl-4-pentylphenol

InChI

InChI=1S/C12H18O/c1-3-4-5-6-11-7-8-12(13)10(2)9-11/h7-9,13H,3-6H2,1-2H3

InChI Key

CISMOVHYWWRGQU-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=CC(=C(C=C1)O)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 4-n-Pentyl-2-methyl-phenol, along with their properties and distinctions:

Compound Name CAS Number Substituents Molecular Formula Key Properties/Applications
This compound Not available 4-pentyl, 2-methyl C₁₂H₁₈O Hypothesized higher steric hindrance; moderate solubility in organic solvents
4-Pentylphenol 14938-35-3 4-pentyl C₁₁H₁₆O Used in lubricants; lower boiling point compared to methyl-substituted analogs
4-Methylphenol (p-Cresol) 106-44-5 4-methyl C₇H₈O Higher acidity (pKa ~10.3); common disinfectant
2-Methyl-4-(3-methylpentan-3-yl)phenol Not available 4-(3-methylpentyl), 2-methyl C₁₃H₂₀O Increased hydrophobicity; potential use in resins
4-(2-Phenylethyl)phenol 6335-83-7 4-phenethyl C₁₄H₁₄O Aromatic substituent enhances UV stability; used in fragrances

Key Comparisons:

This effect is analogous to 2-methyl-4-(3-methylpentan-3-yl)phenol, where branching further limits molecular interactions . The pentyl chain increases hydrophobicity, similar to 4-Pentylphenol, but the additional methyl group may slightly elevate the boiling point due to increased molecular weight and surface area.

Acidity: The methyl group at the ortho position is electron-donating, which could raise the pKa of this compound compared to p-Cresol (4-Methylphenol, pKa ~10.3). However, this effect is less pronounced than in meta-substituted phenols .

Applications: Unlike 4-(2-Phenylethyl)phenol, which is used in perfumery due to its aromaticity, this compound’s applications likely align with non-polar industrial uses, such as plasticizers or surfactant precursors, similar to 4-Pentylphenol .

Research Findings and Methodologies

  • Computational Studies: Density Functional Theory (DFT) methods, as referenced in , are critical for predicting the electronic structure and reactivity of alkylphenols.
  • Synthesis Challenges: Steric hindrance from the 2-methyl group may complicate synthetic routes, requiring catalysts or elevated temperatures, as seen in branched alkylphenol syntheses .

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